molecular formula C11H17N B3057211 5-Butyl-2-methylaniline CAS No. 77594-90-2

5-Butyl-2-methylaniline

Cat. No.: B3057211
CAS No.: 77594-90-2
M. Wt: 163.26 g/mol
InChI Key: ITYJPGVYIFPALO-UHFFFAOYSA-N
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Description

5-Butyl-2-methylaniline (C₁₁H₁₇N) is an aromatic amine featuring a methyl group at the 2-position and a butyl group at the 5-position of the benzene ring. It is marketed as a synthetic building block for organic and biochemical research, available in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name

5-butyl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYJPGVYIFPALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607282
Record name 5-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77594-90-2
Record name 5-Butyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methylaniline with butyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Butyl-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-2-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aniline core significantly influence solubility, reactivity, and biological activity:

  • This contrasts with 2-Methoxy-5-methylaniline (C₈H₁₁NO), where the electron-donating methoxy group increases polarity and solubility in polar solvents .
  • Chloro Substituents :
    5-Chloro-2-methylaniline (CAS 95-79-4, C₇H₈ClN) incorporates an electron-withdrawing chlorine atom, which may stabilize the aromatic ring and enhance electrophilic substitution reactivity. This compound is a key intermediate in synthesizing diuretics like Metolazone .

  • Sulfonyl Groups: 5-(Ethylsulfonyl)-2-methoxyaniline (C₉H₁₃NO₃S) and 5-chloro-2-(methylsulfonyl)aniline (C₇H₈ClNO₂S) feature sulfonyl moieties, which are strongly electron-withdrawing. These groups improve binding affinity to biological targets, as seen in the use of 5-(ethylsulfonyl)-2-methoxyaniline as a pharmacophoric fragment for VEGFR2 inhibitors .
  • Amino Groups: 5-[(Dimethylamino)methyl]-2-methylaniline (C₁₀H₁₆N₂) introduces a basic dimethylamino group, enhancing solubility in acidic environments and enabling interactions with biological receptors through hydrogen bonding .
Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents CAS Number Molecular Formula Key Applications
5-Butyl-2-methylaniline Butyl, Methyl - C₁₁H₁₇N Organic synthesis
5-Chloro-2-methylaniline Chloro, Methyl 95-79-4 C₇H₈ClN Metolazone synthesis
2-Methoxy-5-methylaniline Methoxy, Methyl - C₈H₁₁NO Analytical research
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl, Methoxy - C₉H₁₃NO₃S VEGFR2 inhibitors
5-[(Dimethylamino)methyl]-2-methylaniline Dimethylamino, Methyl 107600-25-9 C₁₀H₁₆N₂ Biochemical research

Research Findings and Trends

  • Substituent-Driven Activity : Electron-withdrawing groups (e.g., sulfonyl, chloro) improve binding to enzymatic targets, while alkyl chains (e.g., butyl) optimize pharmacokinetic properties like absorption .

Biological Activity

5-Butyl-2-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound, with the molecular formula C11H17NC_{11}H_{17}N, is a derivative of aniline. Its structure consists of a butyl group and a methyl group attached to the aromatic amine, which influences its solubility and reactivity. The compound's unique configuration allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with cytochrome P450 enzymes. These enzymes are crucial in drug metabolism and the biotransformation of xenobiotics. The compound acts as a substrate for cytochrome P450, leading to metabolic transformations that can affect various biochemical pathways.

Key Mechanisms:

  • Inhibition of Arachidonic Acid Metabolism : The interaction with cytochrome P450 results in the formation of metabolites that inhibit arachidonic acid metabolism, potentially affecting inflammatory responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Antimicrobial Properties

Research indicates that this compound and its derivatives show significant antimicrobial activity. For instance, compounds derived from similar structures have been tested against Mycobacterium tuberculosis and other pathogenic bacteria with promising results .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli0.21 μM
This compoundPseudomonas aeruginosa0.25 μM
This compoundMycobacterium tuberculosis<10 μM

Study on Antimicrobial Efficacy

A study conducted by Rohilla et al. investigated the efficacy of various aniline derivatives against Mycobacterium tuberculosis. The results indicated that certain analogues exhibited potent inhibitory effects, suggesting potential therapeutic applications in tuberculosis treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored through in vitro studies. It was found to undergo significant metabolic transformation in liver microsomes, indicating a rapid clearance rate which could affect its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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